[2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone
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Overview
Description
The compound 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE is a complex heterocyclic molecule that features a pyrazole ring, a quinoline ring, and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The thiazinane ring is often formed through the reaction of a suitable amine with a thioamide .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
The compound 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE undergoes various types of chemical reactions, including:
Oxidation: The pyrazole and quinoline rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives of the compound.
Scientific Research Applications
The compound 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE
- 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE
Uniqueness
The uniqueness of 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE lies in its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties
Properties
Molecular Formula |
C19H20N4OS |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C19H20N4OS/c1-13-16(12-20-22(13)2)18-11-15(14-5-3-4-6-17(14)21-18)19(24)23-7-9-25-10-8-23/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
NJTDKXBPVGRTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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